molecular formula C6H10Br2O2 B13463115 2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane

2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane

Cat. No.: B13463115
M. Wt: 273.95 g/mol
InChI Key: UGDSOGSOKNHBKX-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This particular compound is characterized by the presence of two bromine atoms attached to the ethyl and methyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane typically involves the bromination of 2-ethyl-2-methyl-1,3-dioxolane. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to ensure complete bromination

    Catalyst: Sometimes a radical initiator like azobisisobutyronitrile (AIBN) is used to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:

    Continuous Addition: Bromine is continuously added to the reaction mixture

    Temperature Control: Maintaining a consistent temperature throughout the reaction

    Purification: The product is purified using distillation or recrystallization techniques

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like water or ethanol.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products

    Nucleophilic Substitution: Formation of substituted dioxolanes with functional groups like alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes with a dioxolane ring.

    Oxidation: Formation of dioxolane derivatives with carbonyl or carboxyl groups.

Scientific Research Applications

2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroethyl)-2-(chloromethyl)-1,3-dioxolane
  • 2-(2-Iodoethyl)-2-(iodomethyl)-1,3-dioxolane
  • 2-(2-Fluoroethyl)-2-(fluoromethyl)-1,3-dioxolane

Uniqueness

2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, iodo, and fluoro counterparts. Bromine atoms are larger and more polarizable, making the compound more reactive in nucleophilic substitution and elimination reactions. This unique reactivity makes it a valuable intermediate in organic synthesis and other scientific applications.

Properties

Molecular Formula

C6H10Br2O2

Molecular Weight

273.95 g/mol

IUPAC Name

2-(2-bromoethyl)-2-(bromomethyl)-1,3-dioxolane

InChI

InChI=1S/C6H10Br2O2/c7-2-1-6(5-8)9-3-4-10-6/h1-5H2

InChI Key

UGDSOGSOKNHBKX-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCBr)CBr

Origin of Product

United States

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